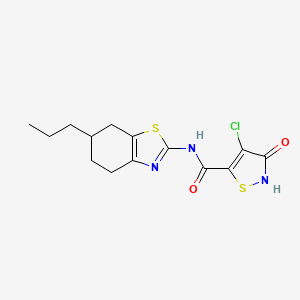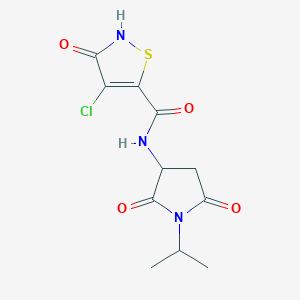
4-chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of chlorinating agents, oxidizing agents, and coupling reagents to achieve the desired structural framework.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole and benzothiazole rings, which can be further modified for specific applications.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid
6-hydroxy-4 methyl-2-oxo-5- [ (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness: 4-Chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-2-3-7-4-5-8-9(6-7)21-14(16-8)17-13(20)11-10(15)12(19)18-22-11/h7H,2-6H2,1H3,(H,18,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNNZQJJYNDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=O)NS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone](/img/structure/B6782785.png)
![[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6782786.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6782802.png)
![1-[1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6782810.png)
![3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B6782817.png)
![5-Amino-1-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]imidazole-4-carboxamide](/img/structure/B6782823.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782832.png)
![1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782840.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6782845.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B6782850.png)
![1-Cyclopropyl-2-methyl-5-[4-(6-methylpyridazin-3-yl)-1,4-diazepane-1-carbonyl]pyridin-4-one](/img/structure/B6782855.png)
![2-(2-Ethylmorpholin-4-yl)-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6782871.png)

![N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide](/img/structure/B6782879.png)
